N-Ethylsuccinimide chemical properties and structure
N-Ethylsuccinimide chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of N-Ethylsuccinimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethylsuccinimide (NES) is an organic compound belonging to the pyrrolidinone and dicarboximide classes of molecules.[1][2] Characterized by a five-membered pyrrolidine (B122466) ring with two carbonyl groups and an ethyl substituent on the nitrogen atom, NES serves as a valuable molecule in various scientific domains.[1][3] It is recognized as a metabolite of the industrial solvent N-Methyl-2-Pyrrolidone (NMP) and is a key biomarker for monitoring exposure to this common solvent.[1] In microbiology, it is a known metabolite produced by Escherichia coli.[1][2] Furthermore, its utility as a precursor and intermediate in the synthesis of pharmaceuticals, pesticides, and other complex organic molecules makes a thorough understanding of its chemical properties and structure essential for researchers.[1][3] This guide provides a comprehensive overview of N-Ethylsuccinimide, presenting its core properties, structural details, relevant experimental protocols, and its role in biological pathways.
Chemical and Physical Properties
The fundamental chemical and physical properties of N-Ethylsuccinimide are summarized in the tables below. These properties are critical for its application in chemical synthesis and biological studies.
Table 1: Chemical Identifiers and Molecular Data
| Property | Value |
| IUPAC Name | 1-ethylpyrrolidine-2,5-dione[1][2] |
| CAS Number | 2314-78-5[1][2] |
| Molecular Formula | C₆H₉NO₂[1][2][4] |
| Molecular Weight | 127.14 g/mol [1][2][4] |
| Canonical SMILES | CCN1C(=O)CCC1=O[1] |
| InChI | InChI=1S/C6H9NO2/c1-2-7-5(8)3-4-6(7)9/h2-4H2,1H3[1][2] |
| InChI Key | GHAZCVNUKKZTLG-UHFFFAOYSA-N[1][2] |
| Synonyms | 1-Ethyl-2,5-pyrrolidinedione, NSC 38693[1] |
Table 2: Physical and Spectroscopic Properties
| Property | Value |
| Physical State | Solid at room temperature[1][5] |
| Appearance | Colorless to pale yellow crystalline solid[5] |
| Melting Point | 26 °C[1] |
| Boiling Point | 236 °C[1] |
| Density | 1.0930 g/cm³[5] |
| Kovats Retention Index | 1836 (Standard polar)[2] |
Table 3: Solubility Profile
| Solvent Type | Solubility Description | Rationale |
| Polar Solvents | Soluble in water, methanol, and ethanol.[5] | The carbonyl groups and the pyrrolidine ring allow for hydrogen bonding and favorable interactions with polar solvent molecules.[5] |
| Non-Polar Solvents | Limited solubility in hexane (B92381) and toluene.[5] | The overall polar nature of the molecule restricts its solubility in non-polar environments.[5] |
| Note: The solubility is often temperature-dependent, with increased temperatures generally leading to enhanced solubility in some solvents.[5] |
Chemical Structure and Geometry
The structure of N-Ethylsuccinimide has been elucidated through computational modeling and rotational spectroscopy.[1] The five-membered pyrrolidine ring is planar.[1] To minimize steric hindrance from the two carbonyl oxygens, the ethyl group is positioned perpendicular to this plane.[1]
Advanced rotational spectroscopy has provided precise measurements of its molecular geometry. The experimental rotational constants have been determined as:
These experimental values show excellent agreement with computational predictions, confirming the stable conformation of the molecule.[1] The symmetric arrangement around the nitrogen atom is reflected in equivalent C-N-C bond angles of 123.15 degrees.[1]
Experimental Protocols
Detailed methodologies are crucial for the synthesis and characterization of N-Ethylsuccinimide. The following sections provide protocols for its synthesis and analysis using common spectroscopic techniques.
Solvent-Free Synthesis of N-Ethylsuccinimide
This protocol describes an efficient, environmentally friendly method for synthesizing N-Ethylsuccinimide from succinic anhydride (B1165640) and ethylamine (B1201723).[1]
Methodology:
-
Reactant Preparation: In a suitable reaction vessel, mix succinic anhydride (1.6 mol) with a 2M solution of ethylamine in THF (1.0 equivalent).
-
Solvent Removal: Evaporate the THF solvent under reduced pressure to obtain a solid residue.
-
Melt Reaction: Heat the residue at 175 °C for 16 hours under a nitrogen atmosphere. This step facilitates the imidization reaction in a solvent-free melt condition.
-
Purification: After the reaction is complete, cool the vessel. Purify the resulting crude N-Ethylsuccinimide via vacuum distillation (120 °C, 2.1 mbar) to yield the final product.
General Protocol for ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure of N-Ethylsuccinimide.
Methodology:
-
Sample Preparation: Ensure the N-Ethylsuccinimide sample is of high purity (>95%). Dissolve approximately 5-10 mg of the compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent should ensure good solubility and avoid signal overlap with the analyte.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Acquire a 1D proton spectrum using a standard pulse sequence.
-
Set appropriate parameters, including the spectral width, acquisition time, relaxation delay, and number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a 1D carbon spectrum using a proton-decoupled pulse sequence.
-
Adjust parameters, particularly the number of scans, to account for the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and identify the chemical shifts and multiplicities for all signals in both spectra to confirm the molecular structure.
General Protocol for Mass Spectrometry (GC-MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of N-Ethylsuccinimide.
Methodology:
-
Sample Preparation: Prepare a dilute solution of N-Ethylsuccinimide (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
GC-MS Instrument Setup:
-
Set the GC oven temperature program to effectively separate the analyte from any impurities. A typical program might start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.
-
Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).
-
Use helium as the carrier gas at a constant flow rate.
-
-
Mass Spectrometer Setup:
-
Set the mass spectrometer to operate in Electron Ionization (EI) mode at 70 eV.
-
Scan a mass range appropriate for the analyte (e.g., m/z 40-300).
-
-
Data Acquisition and Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to N-Ethylsuccinimide.
-
Analyze the mass spectrum to identify the molecular ion peak (M⁺) and characteristic fragment ions.
-
General Protocol for Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in N-Ethylsuccinimide, particularly the characteristic carbonyl groups.
Methodology:
-
Sample Preparation (Film Method):
-
As N-Ethylsuccinimide has a low melting point, a thin film can be prepared.
-
Place a small amount of the solid sample between two salt plates (e.g., NaCl or KBr).
-
Gently warm the plates to melt the solid and press them together to create a thin, uniform film.
-
-
Data Acquisition:
-
Place the salt plates in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty beam path.
-
Acquire the sample spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Analyze the resulting spectrum for characteristic absorption bands. Key absorptions for N-Ethylsuccinimide include C=O stretching vibrations (typically around 1700-1770 cm⁻¹) and C-N stretching vibrations.
-
Biological Role and Signaling Pathways
N-Ethylsuccinimide is not merely a synthetic compound; it is also formed through enzymatic processes in biological systems and plays a role in cellular defense mechanisms.
Enzymatic Synthesis by N-Ethylmaleimide Reductase (NemA)
In E. coli, N-Ethylsuccinimide is synthesized from its unsaturated precursor, N-ethylmaleimide (NEM), by the FMN-dependent enzyme N-ethylmaleimide reductase (NemA).[1][6] This reaction is a detoxification pathway, converting the reactive electrophile NEM into the more stable NES.[6] The expression of the nemA gene is regulated by the transcriptional repressor NemR, which is inactivated upon exposure to electrophiles like NEM.[1][7]
Caption: Enzymatic reduction of NEM to NES by NemA reductase.
Activation of the Kef Potassium Efflux System
The precursor to NES, N-ethylmaleimide (NEM), is a toxic electrophile. Bacteria like E. coli have a defense mechanism involving the Kef potassium efflux system.[4][8][9] When NEM enters the cell, it reacts with cytoplasmic glutathione (B108866) (GSH) to form an adduct, N-ethylsuccinimido-S-glutathione (ESG).[2][4] This ESG adduct acts as a potent activator for the Kef system (specifically KefB and KefC).[2][4] The activation of Kef leads to the efflux of potassium ions (K⁺) coupled with the influx of protons (H⁺), causing a rapid acidification of the cytoplasm.[4][9] This lowering of intracellular pH provides protection against the damaging effects of the electrophile.[4]
Caption: Logical workflow of Kef system activation by NEM-GSH adduct.
Conclusion
N-Ethylsuccinimide is a molecule of significant interest due to its defined chemical properties, specific molecular geometry, and relevant biological roles. Its function as a biomarker, a synthetic precursor, and a product of enzymatic detoxification highlights its importance in both industrial and academic research. The experimental protocols and pathway diagrams provided in this guide offer a technical foundation for professionals engaged in chemical synthesis, drug development, and molecular biology, enabling further exploration and application of this versatile compound.
References
- 1. Buy N-Ethylsuccinimide | 2314-78-5 [smolecule.com]
- 2. Glutathione-Dependent Conversion of N-Ethylmaleimide to the Maleamic Acid by Escherichia coli: an Intracellular Detoxification Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-ETHYLSUCCINIMIDE synthesis - chemicalbook [chemicalbook.com]
- 4. The Potassium Efflux System Kef: Bacterial Protection against Toxic Electrophilic Compounds | MDPI [mdpi.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. uniprot.org [uniprot.org]
- 7. The uncharacterized transcription factor YdhM is the regulator of the nemA gene, encoding N-ethylmaleimide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of ligand-gated potassium efflux in bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding the Structural Requirements for Activators of the Kef Bacterial Potassium Efflux System - PMC [pmc.ncbi.nlm.nih.gov]
